4-Azido-n-cyclopentylbenzamide
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Overview
Description
4-Azido-n-cyclopentylbenzamide is an organic compound with the molecular formula C12H14N4O It features a benzamide core substituted with an azido group at the para position and a cyclopentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-n-cyclopentylbenzamide typically involves the following steps:
Formation of Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with cyclopentylamine under suitable conditions.
Introduction of Azido Group: The azido group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to ensure efficient and safe handling of azides, which are potentially explosive intermediates .
Chemical Reactions Analysis
Types of Reactions
4-Azido-n-cyclopentylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-cyclopentyl-4-aminobenzamide.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
4-Azido-n-cyclopentylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-n-cyclopentylbenzamide involves its ability to undergo bioorthogonal reactions, particularly cycloaddition reactions with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological systems . Additionally, its azido group can be reduced to an amine, which can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Azido-N-cyclohexyl-benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Azido-N-methyl-benzamide: Similar structure but with a methyl group instead of a cyclopentyl group.
4-Azido-N-phenyl-benzamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
4-Azido-n-cyclopentylbenzamide is unique due to its specific combination of an azido group and a cyclopentyl group, which imparts distinct chemical reactivity and potential biological activity. The cyclopentyl group provides a balance between hydrophobicity and steric bulk, influencing the compound’s interaction with biological targets .
Properties
IUPAC Name |
4-azido-N-cyclopentylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-15-11-7-5-9(6-8-11)12(17)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCAWLOMZPQHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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